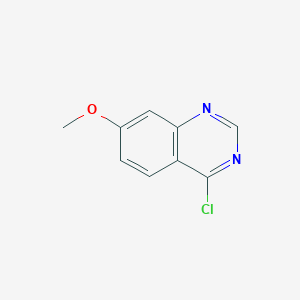

4-Chloro-7-methoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQZHZBMDPEBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596532 | |

| Record name | 4-Chloro-7-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55496-52-1 | |

| Record name | 4-Chloro-7-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-7-methoxy-quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-methoxyquinazoline: Synthesis, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. This benzo-fused pyrimidine is a structural feature in numerous FDA-approved drugs, particularly in the field of oncology.[1][2] Derivatives of 4-anilinoquinazoline, for instance, have been extensively developed as potent inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are often overexpressed in malignant tumors.[1][2]

Within this critical class of compounds, 4-Chloro-7-methoxyquinazoline emerges as a pivotal synthetic intermediate. Its strategic importance lies in the reactive chlorine atom at the 4-position, which serves as an electrophilic handle for introducing various nucleophiles, most notably substituted anilines. This reactivity, combined with the electronic influence of the methoxy group at the 7-position, makes it an indispensable building block for a multitude of targeted therapies. This guide provides a comprehensive overview of its synthesis, chemical properties, and its crucial role in the development of life-saving pharmaceuticals.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the construction of the heterocyclic core to form 7-methoxyquinazolin-4(3H)-one, which is then followed by a chlorination step to yield the final product.

Stage 1: Preparation of the Precursor, 7-Methoxyquinazolin-4(3H)-one

The construction of the quinazolinone ring is the foundational step. A common and efficient route begins with readily available starting materials like 3-methoxyaniline. The process involves cyclization to form the heterocyclic ring system.

A representative workflow involves the reaction of 3-methoxyaniline with 5-methoxymethylene-2,2-dimethyl-[3][4]dioxane-4,6-dione, followed by thermal cyclization.[5] This method provides a reliable pathway to the quinazolinone core. The choice of reagents facilitates a high-yielding ring-closure reaction, which is critical for the overall efficiency of the multi-step synthesis.

Caption: Synthetic pathway for 7-Methoxyquinazolin-4(3H)-one.

Stage 2: Chlorination of 7-Methoxyquinazolin-4(3H)-one

The conversion of the 4-oxo group of the quinazolinone to a chloro group is the critical step that activates the molecule for subsequent nucleophilic substitution reactions. The most widely employed reagent for this transformation is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent.

The mechanism of this reaction is complex but proceeds in two main stages that can be separated by controlling the temperature.[6]

-

Phosphorylation: An initial reaction occurs at lower temperatures (below 25°C) where the quinazolinone oxygen attacks the phosphorus atom of POCl₃, forming phosphorylated intermediates.[6]

-

Chloride Displacement: Upon heating to 70-90°C, a chloride ion (Cl⁻) acts as a nucleophile, attacking the C4 position and displacing the phosphorylated oxygen group to yield the final 4-chloroquinazoline product.[6]

This controlled, two-stage approach prevents the formation of undesired pseudodimers and ensures a clean, high-yielding conversion to the target compound.[6]

Caption: Key steps in the chlorination of 7-methoxyquinazolin-4(3H)-one.

Part 2: Physicochemical Properties and Reactivity

Understanding the properties of this compound is essential for its handling, reaction optimization, and application in further synthetic steps.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClN₂O | [7] |

| Molecular Weight | 194.62 g/mol | N/A |

| CAS Number | 63136-61-8 | [8] |

| Appearance | White to light yellow powder/crystal | [9] |

| Monoisotopic Mass | 194.02469 Da | [7] |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the C4 carbon atom. The chlorine atom is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SₙAr) . This is the key chemical feature exploited in drug synthesis.

Various nucleophiles, particularly the amino groups of substituted anilines, readily displace the chloride to form stable C-N bonds. This reaction is the cornerstone for creating the 4-anilinoquinazoline scaffold found in many kinase inhibitors.[2] The reaction is typically carried out under thermal conditions, and microwave irradiation has been shown to rapidly and efficiently facilitate this N-arylation, often leading to high yields in reduced reaction times.[2]

Part 3: Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate for synthesizing complex drug molecules. Its structure is a key component for drugs targeting signaling pathways involved in tumor growth and proliferation.[4][10]

Key Intermediate for Kinase Inhibitors

The primary application of this compound is in the synthesis of potent tyrosine kinase inhibitors (TKIs). Several FDA-approved drugs for non-small cell lung cancer and other solid tumors are synthesized using this or structurally similar chloroquinazoline intermediates.[1][11]

-

Gefitinib (Iressa®): This drug is a selective inhibitor of the EGFR tyrosine kinase. Its synthesis involves the nucleophilic substitution of the 4-chloro group on a quinazoline core with 3-chloro-4-fluoroaniline.[1] 6-Acetoxy-4-chloro-7-methoxyquinazoline is a direct precursor used in its production.[12]

-

Erlotinib (Tarceva®): Another EGFR inhibitor, Erlotinib, is synthesized using 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, a closely related derivative, highlighting the modularity of this synthetic approach.[13]

The general synthetic strategy involves the coupling of the chloroquinazoline core with a chosen aniline derivative to install the pharmacophore responsible for binding to the kinase domain of the target receptor.

Caption: General scheme for the synthesis of 4-anilinoquinazolines.

Part 4: Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Protocol 1: Synthesis of 7-Methoxy-1H-quinolin-4-one

This protocol is adapted from a similar quinoline synthesis.[5]

-

Step A: Intermediate Formation. Dissolve 3-methoxyaniline (1.0 eq) and 5-methoxymethylene-2,2-dimethyl-[3][4]dioxane-4,6-dione (1.05 eq) in 2-propanol.

-

Stir the reaction mixture at 70°C for 1 hour.

-

Monitor the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, remove the solvent by distillation under reduced pressure.

-

Wash the resulting residue with diethyl ether to afford 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[3][4]dioxane-4,6-dione.

-

Step B: Cyclization. Suspend the intermediate from Step A in a mixture of diphenyl ether.

-

Stir and heat the reaction mixture to 220°C for 1.5 hours.

-

After cooling, purify the reaction mixture directly by column chromatography (methanol-chloroform system) to yield 7-methoxy-1H-quinolin-4-one.

Protocol 2: Synthesis of this compound

This protocol is a general procedure based on the chlorination of quinazolinones.[6][14]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-methoxyquinazolin-4(3H)-one (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (at least 3.0 eq) to the flask. The POCl₃ often serves as both the reagent and the solvent.

-

Reaction: Heat the mixture to reflux (approximately 100-110°C) and stir for 3-5 hours.

-

Monitoring: Monitor the progress of the reaction using TLC until the starting material is consumed.

-

Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice and water. This step must be performed in a well-ventilated fume hood due to the vigorous reaction of excess POCl₃ with water.

-

A precipitate will form. Adjust the pH of the mixture to ~8 using a saturated aqueous sodium bicarbonate solution or aqueous NaOH to ensure complete precipitation of the product.[4]

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any residual salts.

-

Purification: Dry the crude product over P₂O₅ or in a vacuum oven.[14] If necessary, further purification can be achieved by recrystallization from a suitable solvent system such as ethyl acetate/ethanol.[4]

References

- Vertex AI Search. (2025-12-28). Custom Synthesis of 7-Methoxyquinazolin-4(1H)

- Google Patents. (N.D.). CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H).

- BenchChem. (2025-12). physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.

-

MySkinRecipes. (N.D.). 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline. Retrieved from [Link]

- N.A. (N.D.).

- Pergola, C., et al. (N.D.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC - NIH.

-

PubChem. (N.D.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

- ChemicalBook. (N.D.). 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one synthesis.

-

MDPI. (2025-01-24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

-

PubChem. (N.D.). 4-Chloro-7-methoxyquinoline. Retrieved from [Link]

- BenchChem. (N.D.). The Pivotal Role of 4-Chloro-6,7-dimethoxyquinoline in Modern Medicinal Chemistry: A Technical Guide.

- Zhishang Bio. (N.D.).

- N.A. (2025-10-09).

- N.A. (N.D.).

- NIH. (2022-03-21).

-

PubMed. (2024-01-05). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. Retrieved from [Link]

- NIH. (N.D.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- Google Patents. (N.D.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

-

PubChemLite. (N.D.). 4-chloro-7-methoxy-quinazoline (C9H7ClN2O). Retrieved from [Link]

-

PubChem. (N.D.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved from [Link]

- Google Patents. (N.D.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

PubMed. (2011-03-18). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 4-chloro-7-methoxy-quinazoline (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. 4-CHLORO-7-METHOXYQUINOLINE | 63136-61-8 [chemicalbook.com]

- 9. 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol | 184475-71-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline [myskinrecipes.com]

- 11. Page loading... [guidechem.com]

- 12. innospk.com [innospk.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Core in Modern Oncology: A Technical Guide to the Biological Activity of 4-Chloro-7-methoxyquinazoline Derivatives

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its high affinity for various biological targets. This guide focuses on a key derivative, 4-Chloro-7-methoxyquinazoline, and its analogues, which serve as foundational structures for a multitude of potent kinase inhibitors. We will dissect the synthesis, mechanism of action, and significant biological activities of these compounds, primarily their roles as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including structure-activity relationship insights, detailed experimental protocols for biological evaluation, and a summary of key potency data, underscoring the scaffold's critical role in the development of targeted cancer therapies.

Introduction: The Quinazoline Scaffold in Targeted Therapy

Heterocyclic compounds are fundamental to drug discovery, with nitrogen-containing systems being particularly prominent. Among these, the quinazoline core has emerged as a highly favorable scaffold, especially for developing inhibitors targeting protein kinases.[1] Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many cancers.[2] The quinazoline framework's ability to form high-affinity interactions within the ATP-binding site of kinases like EGFR has led to the development of several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, primarily for the treatment of non-small-cell lung cancer (NSCLC).[2][3][4]

The this compound moiety is a crucial synthetic intermediate and a core structural component in many of these therapeutic agents.[5][6] The chlorine atom at the 4-position serves as a reactive site for nucleophilic substitution, allowing for the introduction of various aryl amines and other side chains, which modulate the compound's selectivity and potency.[7][8] This guide will explore the profound biological activities stemming from this versatile scaffold, focusing on its anti-cancer properties mediated through kinase inhibition.

Core Biological Activities and Mechanisms of Action

The primary anti-cancer effects of this compound derivatives stem from their ability to inhibit key receptor tyrosine kinases (RTKs) that drive tumor growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a transmembrane protein that, upon activation by ligands like EGF, initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell proliferation, angiogenesis, and inhibition of apoptosis.[9][10] In many cancers, particularly NSCLC, mutations in the EGFR kinase domain lead to its constitutive activation, driving tumorigenesis.[2][3]

Quinazoline-based inhibitors function as ATP-competitive inhibitors. The quinazoline nitrogen atom (N1) typically forms a critical hydrogen bond with a key methionine residue in the hinge region of the EGFR ATP-binding pocket, anchoring the molecule. The 4-anilino group, attached via the reactive chloro- group on the precursor, extends into a hydrophobic pocket, and modifications to this group are crucial for potency and selectivity.[11] Derivatives of this scaffold have shown potent activity against both wild-type and mutated forms of EGFR, such as the L858R activating mutation.[2][4]

VEGFR-2 Inhibition and Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[12][13] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary mediators of this process.[10] Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream pathways that promote endothelial cell proliferation, migration, and survival.[12]

Because of the structural similarities in the kinase domains of RTKs, many quinazoline derivatives have been developed as multi-targeted inhibitors. Specifically, derivatives of the this compound scaffold have demonstrated potent inhibitory activity against VEGFR-2.[13][14] By blocking the ATP-binding site of VEGFR-2, these compounds prevent its activation and effectively shut down the pro-angiogenic signaling cascade.[12] This dual-action capability makes them particularly attractive as anti-cancer agents.

Dual EGFR/VEGFR-2 Inhibition

Given the common downstream signaling pathways and the interplay between tumor cell proliferation (EGFR-driven) and tumor blood supply (VEGFR-2-driven), simultaneously inhibiting both receptors is a powerful therapeutic strategy.[9][10] Several quinazoline-based drugs, such as Vandetanib, have been approved as dual inhibitors.[9][10] The development of such multi-targeted agents often starts with a core scaffold like this compound, which is then elaborated to optimize binding and inhibition of both kinases. For example, replacing small hydrophobic substituents on the 4-anilino ring with phenyl urea residues has been shown to enhance inhibitory activity toward both EGFR and VEGFR2.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and the 4-anilino ring.

-

Quinazoline Core Substitutions: The 7-methoxy group is a common feature that contributes to favorable interactions within the kinase binding site. Other substitutions at the 6, 7, and 8 positions can significantly impact potency and selectivity.[7][15]

-

4-Anilino Ring Substitutions: Substitutions on the aniline ring are critical for activity. Small, hydrophobic groups like chloro (-Cl) or methyl (-CH₃) at the meta and para positions often lead to elevated inhibitory activity for both EGFR and VEGFR2.[1] In contrast, ortho-substitutions can decrease potency, likely due to steric hindrance.[1]

-

Flexibility and Conformation: The introduction of flexible linkers or macrocyclization strategies can rigidify the molecule into a bioactive conformation, leading to highly potent and selective inhibitors. This strategy has been used to develop inhibitors that are selective for mutant forms of EGFR over the wild-type, potentially reducing side effects.[3]

Quantitative Biological Activity Data

The following table summarizes the inhibitory concentrations (IC₅₀) of representative quinazoline derivatives against key kinases and cancer cell lines, as reported in the literature.

| Compound ID | Target Kinase / Cell Line | IC₅₀ (µM) | Reference |

| Derivative 45a | EGFR | 0.13 | [2] |

| VEGFR | 0.56 | [2] | |

| HT-29 (Colon Cancer) | 31.23 | [2] | |

| MCF-7 (Breast Cancer) | 39.02 | [2] | |

| Derivative 6d | NCI-H460 (NSCLC) | 0.789 (GI₅₀) | [2] |

| Compound 23 | EGFRL858R/T790M/C797S | 0.05 (EC₅₀) | [4] |

| Compound 7b,d,f | Various (NCI-60 Panel) | 0.48 - 1.66 (GI₅₀) | [16] |

| Compound 1f | HeLa (Cervical Cancer) | 10.18 | [11] |

| BGC823 (Gastric Cancer) | 8.32 | [11] | |

| Compound 2i | HeLa (Cervical Cancer) | 7.15 | [11] |

| BGC823 (Gastric Cancer) | 4.65 | [11] | |

| Compound Tg11 | SGC7901 (Gastric Cancer) | 0.434 | [15] |

| TS-41 | EGFRL858R | 0.0681 | [17] |

| c-Met | 0.00026 | [17] | |

| PC-9 (NSCLC) | 1.48 | [17] |

Note: IC₅₀ represents the concentration required for 50% inhibition. GI₅₀ is the concentration for 50% growth inhibition. EC₅₀ is the concentration for 50% effective response.

Key Experimental Protocols

To assess the biological activity of novel this compound derivatives, a standardized workflow of in vitro assays is essential.

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a target kinase, such as VEGFR-2.

Causality: This assay is critical to confirm that the compound directly interacts with and inhibits the target kinase, rather than affecting cell viability through an off-target mechanism. Measuring the reduction in phosphorylation of a specific substrate provides a quantitative IC₅₀ value for target engagement.

Methodology:

-

Plate Coating: Coat a 96-well ELISA plate with a substrate peptide specific to the target kinase (e.g., poly(Glu, Tyr) for tyrosine kinases) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound substrate.

-

Kinase Reaction:

-

Prepare a reaction mixture containing the purified recombinant kinase (e.g., VEGFR-2), ATP, and a kinase reaction buffer.

-

Add serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) to the wells. Include a positive control (a known inhibitor like SU6668 for VEGFR2) and a negative control (DMSO vehicle).[12]

-

Add the kinase reaction mixture to each well to initiate the reaction.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Detection:

-

Wash the plate to stop the reaction.

-

Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) and incubate.

-

Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

-

Wash again and add a colorimetric substrate (e.g., TMB).

-

-

Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Cell Proliferation Assay (MTT Assay)

This assay measures the anti-proliferative effect of a compound on cancer cell lines.

Causality: This assay assesses the overall cytotoxic or cytostatic effect of the compound on living cells. A reduction in metabolic activity, measured by the conversion of MTT to formazan by mitochondrial dehydrogenases, serves as a proxy for the inhibition of cell growth and viability.[7][18]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a positive control (e.g., doxorubicin) and a vehicle control (DMSO).[18]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

-

Data Analysis: Measure the absorbance at ~570 nm. Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀/GI₅₀ value.

Protocol: Western Blot Analysis for Phospho-Protein Levels

This protocol validates that the compound inhibits the intended signaling pathway within the cell.

Causality: Observing a dose-dependent decrease in the phosphorylation of the target kinase (e.g., p-EGFR, p-VEGFR-2) and its downstream effectors (e.g., p-AKT, p-ERK) provides direct evidence that the compound's anti-proliferative effect is mediated by the inhibition of that specific pathway.[15][17]

Methodology:

-

Cell Treatment & Lysis: Grow cells to ~80% confluency, serum-starve them, and then treat with the test compound for a set time before stimulating with a growth factor (e.g., EGF).

-

Protein Extraction: Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-EGFR).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-EGFR) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives are undeniably potent and versatile platforms for the development of targeted anti-cancer therapies. Their proven ability to inhibit critical oncogenic drivers like EGFR and VEGFR-2 has cemented their place in modern oncology. The extensive body of research highlights the scaffold's tunability, allowing for the development of inhibitors with dual activity or high selectivity for mutant kinase forms.

Future research will likely focus on overcoming acquired resistance to current-generation inhibitors. This includes designing fourth-generation, allosteric inhibitors that are effective against resistance mutations like EGFR C797S, and developing novel derivatives with unique selectivity profiles across the kinome to minimize off-target effects and improve therapeutic windows.[4] As our understanding of cancer biology deepens, the rational design of new agents based on this privileged quinazoline core will continue to be a highly productive avenue for discovering the next generation of life-saving cancer treatments.

References

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Google Scholar.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).

- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022-11-16).

- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024-07-31). MDPI.

- Quinazoline derivative compound (11d)

- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre

- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. (2024-12-21). Pharmaceutical Sciences.

- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (n.d.).

- Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025-07-16). Bentham Science.

- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023-07-08). PubMed.

- 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis. (n.d.). ChemicalBook.

- How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenv

- 4-Chloro-7-methoxyquinoline synthesis. (n.d.). ChemicalBook.

- The Pivotal Role of 4-Chloro-6,7-dimethoxyquinoline in Modern Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.

- How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? (n.d.). Guidechem.

- Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. (2007-10-15). Bioorganic & Medicinal Chemistry.

- The Role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate in Drug Discovery. (2025-10-09). Boc Sciences.

- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv

- Preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).

- 4-Chloro-7-methoxyquinoline. (n.d.). PubChem.

- Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide. (n.d.).

- Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. (n.d.). PubMed Central.

- 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025-01-24). MDPI.

- Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)

- Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline deriv

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PubMed Central.

- 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). PubMed.

- Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (n.d.).

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Core: A Privileged Scaffold for Precision Oncology

An In-depth Technical Guide on the Mechanism of Action of 4-Chloro-7-methoxyquinazoline-based Kinase Inhibitors

Introduction: The Strategic Importance of the Quinazoline Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The quinazoline scaffold, a bicyclic aromatic heterocycle, is one such "privileged structure."[1] Its derivatives have proven to be particularly effective in the realm of oncology, giving rise to a class of targeted therapies that have reshaped the treatment paradigms for various cancers.[2][3]

This guide focuses on the mechanistic underpinnings of therapeutic agents derived from a key intermediate: this compound. While this compound itself is not a therapeutic agent, its rigid structure and the reactive chlorine at the 4-position make it an ideal starting point for the synthesis of potent kinase inhibitors.[1] By understanding the mechanism of action of the final drug molecules built upon this scaffold, we can appreciate the profound impact of this chemical moiety in precision medicine.

Core Mechanism of Action: Competitive Inhibition of Protein Tyrosine Kinases

The vast majority of therapeutic agents derived from the this compound scaffold function as ATP-competitive inhibitors of protein tyrosine kinases.[1][4] Tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to tyrosine residues on substrate proteins. This phosphorylation event is a critical "on" switch in a multitude of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. In many cancers, these kinases are aberrantly activated, leading to uncontrolled cell division.

Quinazoline-based inhibitors are designed to mimic the binding of ATP to the kinase domain of these receptors.[5][6] The quinazoline ring system inserts into the adenine-binding region of the ATP pocket, while side chains, typically attached at the 4-position, occupy adjacent hydrophobic regions. This binding physically obstructs the entry of ATP, thereby preventing the phosphorylation and subsequent activation of the kinase and its downstream signaling cascades.[7][8] This competitive and reversible binding is the cornerstone of the therapeutic effect of many quinazoline-based drugs.[9][10]

Exemplary Mechanisms of Action: Case Studies of Quinazoline-Based Therapeutics

The versatility of the this compound scaffold is evident in the diverse range of kinases that its derivatives can target. Below, we explore the specific mechanisms of several prominent drugs that share this common ancestor.

Gefitinib and Erlotinib: Targeting the Epidermal Growth Factor Receptor (EGFR)

Gefitinib (Iressa®) and Erlotinib (Tarceva®) are first-generation EGFR tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[7][11][12]

-

Targeted Pathway: The EGFR signaling pathway, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade involving the PI3K/Akt and RAS/MAPK pathways, which promote cell proliferation and survival.[10][]

-

Mechanism of Inhibition: Both gefitinib and erlotinib bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation.[7][8][9] This blockade effectively shuts down the downstream signaling, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[][14] Erlotinib has a higher binding affinity for EGFR with specific mutations (exon 19 deletion or exon 21 L858R) than for the wild-type receptor.[15]

Caption: Inhibition of the EGFR signaling pathway by Gefitinib/Erlotinib.

Lapatinib: Dual Inhibition of EGFR and HER2

Lapatinib (Tykerb®) is a dual tyrosine kinase inhibitor that targets both EGFR (ErbB1) and HER2 (ErbB2).[16][17] This dual activity is particularly valuable in the treatment of HER2-positive breast cancer.[18]

-

Targeted Pathways: Lapatinib simultaneously blocks the signaling cascades downstream of both EGFR and HER2, including the PI3K/Akt and MAPK pathways.[5][10]

-

Mechanism of Inhibition: Similar to gefitinib and erlotinib, lapatinib is a reversible, ATP-competitive inhibitor.[16][17] By binding to the intracellular kinase domains of both EGFR and HER2, it prevents their phosphorylation and activation, leading to the induction of apoptosis and inhibition of tumor cell growth.[5][18]

Vandetanib: A Multi-Kinase Inhibitor

Vandetanib (Caprelsa®) demonstrates the broader applicability of the quinazoline scaffold by targeting multiple tyrosine kinases, including VEGFR (Vascular Endothelial Growth Factor Receptor), EGFR, and RET (Rearranged during Transfection).[19][20][21]

-

Targeted Pathways: Vandetanib's multi-targeting nature allows it to simultaneously inhibit tumor cell proliferation (via EGFR and RET inhibition) and tumor angiogenesis (via VEGFR inhibition).[20][21][22]

-

Mechanism of Inhibition: Vandetanib functions as a kinase inhibitor across these different receptors by competing with ATP for binding to their respective kinase domains.[19][20] This multifaceted inhibition makes it an effective treatment for certain types of thyroid cancer.[21]

Quantitative Analysis of Inhibitory Potency

The efficacy of these quinazoline-based inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.

| Compound | Primary Target(s) | IC50 (nM) | Disease Indication |

| Gefitinib | EGFR | 17.1[23] | Non-Small Cell Lung Cancer |

| Erlotinib | EGFR | 33.25[23][24] | Non-Small Cell Lung Cancer, Pancreatic Cancer |

| Lapatinib | EGFR/HER2 | EGFR: 27.06[2], HER2: ~30 | HER2-Positive Breast Cancer |

| Vandetanib | VEGFR-2, EGFR | VEGFR-2: 33.26[25], EGFR: 19.76[25] | Medullary Thyroid Cancer |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Mechanistic Elucidation

The characterization of the mechanism of action of a novel quinazoline-based kinase inhibitor involves a series of in vitro and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine the IC50 value of a test compound against a purified kinase.

Methodology:

-

Reagent Preparation: Prepare a serial dilution of the test compound (e.g., a derivative of this compound). Prepare the kinase, substrate, and ATP solution according to the assay kit manufacturer's instructions.

-

Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the appropriate substrate.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity. Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Phosphorylation

Objective: To assess the effect of the test compound on the phosphorylation of the target kinase and downstream signaling proteins in a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture a cancer cell line known to express the target kinase (e.g., A431 for EGFR). Treat the cells with various concentrations of the test compound for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) and total protein as a loading control. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein in treated versus untreated cells.

Caption: A generalized workflow for Western Blot analysis.

Conclusion: A Legacy of Targeted Therapy

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its inherent ability to be elaborated into potent and selective ATP-competitive kinase inhibitors has led to the development of life-saving medicines for a multitude of cancers. The continued exploration of derivatives based on this core structure promises to yield next-generation inhibitors with improved efficacy, selectivity, and resistance profiles, further solidifying the legacy of the quinazoline family in the annals of targeted cancer therapy.

References

- Lapatinib - Wikipedia. [URL: https://en.wikipedia.

- Erlotinib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Erlotinib]

- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3747443/]

- Gefitinib | Drug Guide - MedSchool. [URL: https://medschool.co/drug-guide/gefitinib]

- Vandetanib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Vandetanib]

- How does erlotinib work (mechanism of action)? - Drugs.com. [URL: https://www.drugs.com/medical-answers/erlotinib-work-mechanism-action-3571891/]

- What is the mechanism of Vandetanib? - Patsnap Synapse. [URL: https://synapse.patsnap.

- What is the mechanism of Gefitinib? - Patsnap Synapse. [URL: https://synapse.patsnap.

- Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-gefitinib-EGF-epidermal-growth-factor-EGFR-epidermal_fig1_233396783]

- VANDETANIB | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [URL: https://www.pharmacompass.com/active-pharmaceutical-ingredients/vandetanib]

- Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-erlotinib_fig2_349479262]

- Lapatinib for Advanced or Metastatic Breast Cancer - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3756041/]

- The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. [URL: https://aacrjournals.

- A Technical Guide to the Mechanism of Action of Lapatinib on the HER2 Signaling Pathway - Benchchem. [URL: https://www.benchchem.

- Erlotinib: Definition, Properties, Mechanism of Action and Clinical Trials - BOC Sciences. [URL: https://www.bocsci.com/blog/erlotinib-definition-properties-mechanism-of-action-and-clinical-trials/]

- What is Vandetanib used for? - Patsnap Synapse. [URL: https://synapse.patsnap.

- erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=4920]

- Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318712/]

- Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4637328/]

- Vandetanib (Caprelsa®) | OncoLink. [URL: https://www.oncolink.org/cancer-treatment/oncolink-rx/vandetanib-caprelsa-r]

- A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-structure-activity-relationship-of-quinoline-based-kinase-inhibitors]

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. [URL: https://www.mdpi.com/1424-8247/16/4/534]

- Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry - Benchchem. [URL: https://www.benchchem.com/blog/quinazoline-derivatives-a-privileged-scaffold-in-modern-medicinal-chemistry]

- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.685382/full]

- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.685382/full]

- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and - Pharmaceutical Sciences. [URL: https://psj.ual.es/index.php/psj/article/view/1528]

- Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37050014/]

- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503348/]

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Structure–Activity-Relationship-Studies-Based-on-as-Toma-Bîcu/4510006399b1a50616182101375e2439c279a022]

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141699/]

- Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11168058/]

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [URL: https://www.intechopen.com/chapters/85590]

- Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9917540/]

- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. [URL: https://www.mdpi.com/1422-0067/21/17/6227]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Erlotinib - Wikipedia [en.wikipedia.org]

- 12. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How does erlotinib work (mechanism of action)? [drugs.com]

- 15. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Lapatinib - Wikipedia [en.wikipedia.org]

- 17. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vandetanib - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 21. What is Vandetanib used for? [synapse.patsnap.com]

- 22. oncolink.org [oncolink.org]

- 23. benchchem.com [benchchem.com]

- 24. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

An In-Depth Technical Guide to 4-Chloro-7-methoxyquinazoline in Medicinal Chemistry

In the landscape of modern medicinal chemistry, particularly in the design of targeted cancer therapies, the quinazoline core has emerged as a "privileged scaffold." This distinction is earned due to its unique ability to be chemically modified to bind with high affinity to the ATP-binding pocket of a wide array of protein kinases. Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of various substituents, enabling potent and often selective inhibition.

Within this important class of heterocycles, This compound stands out as a cornerstone intermediate. Its true significance lies not in its own biological activity, but in its role as a versatile and indispensable building block for a generation of clinically successful kinase inhibitors. The chlorine atom at the C4 position acts as a highly efficient electrophilic handle, readily undergoing nucleophilic aromatic substitution (SNAr) with a variety of anilines. This key reaction forms the covalent linkage that anchors the pharmacophore within the kinase's active site. Simultaneously, the methoxy group at the C7 position plays a crucial role in modulating solubility and often forms critical hydrogen bonds with the hinge region of the kinase, enhancing binding affinity.

This guide provides a detailed exploration of this compound, from its synthesis to its strategic application in the development of targeted therapeutics, offering researchers and drug development professionals a comprehensive resource on this vital chemical entity.

Synthesis and Reaction Mechanism

The preparation of this compound is a well-established multi-step process that begins with readily available starting materials. The most common and industrially scalable route involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination.

Workflow for the Synthesis of this compound

The synthesis can be visualized as a two-stage process: first, the formation of the quinazolinone core, and second, the chlorination to yield the target compound.

Caption: A typical two-stage synthetic workflow for this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methoxy-2-aminobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of formamide (approx. 5-10 eq).

-

Heating: Heat the mixture to reflux (typically 160-180°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out. Pour the mixture into cold water and stir.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 7-methoxyquinazolin-4(3H)-one as a solid.

Stage 2: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 7-methoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂, approx. 5-10 eq).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, approx. 0.1 eq). The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active electrophile in this reaction.

-

Heating: Heat the mixture to reflux (approximately 76-79°C) for 2-4 hours, until the suspension becomes a clear solution.

-

Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure.

-

Work-up and Isolation: To the resulting residue, add cold toluene and stir. Then, carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to afford this compound, typically as a pale yellow or off-white solid.

Application in Targeted Therapy: The EGFR Inhibitor Case Study

The primary application of this compound is in the synthesis of ATP-competitive kinase inhibitors. Its utility is exemplified in the construction of several first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib (Iressa) and Erlotinib (Tarceva).

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a signaling cascade that promotes cell proliferation, survival, and migration. In many cancers (e.g., non-small cell lung cancer), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.

Mechanism of Inhibition

The quinazoline core acts as a scaffold that mimics the adenine ring of ATP. The inhibitor occupies the ATP-binding site, preventing the phosphorylation of EGFR and thereby blocking downstream signaling. The 4-chloro position is the key synthetic linchpin. Through a nucleophilic aromatic substitution reaction with a selected aniline, the final drug molecule is assembled.

A Senior Application Scientist's Guide to the Synthesis and Evaluation of 4-Chloro-7-methoxyquinazoline Derivatives

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Its derivatives have led to numerous clinically successful drugs, particularly in oncology.[2][3] This guide provides an in-depth technical overview of the synthesis and biological evaluation of a specific, high-value subclass: 4-chloro-7-methoxyquinazoline derivatives. We will explore the causal chemistry behind the synthetic steps, from the construction of the core intermediate to its derivatization, and detail the methodologies for evaluating these compounds as potent kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource.

The Strategic Importance of the 7-Methoxyquinazoline Core

The quinazoline nucleus, a fusion of benzene and pyrimidine rings, offers a rigid framework ideal for orienting substituents to achieve specific interactions with biological targets.[1][4] The placement of a methoxy group at the 7-position is a common feature in many potent kinase inhibitors.[5] This substitution often contributes to favorable interactions within the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.[6][7] The 4-chloro substituent serves not as a pharmacophore itself, but as a crucial reactive handle. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by nucleophiles, which allows for the creation of diverse compound libraries for screening.[5]

Synthesis of the Key Intermediate: this compound

The synthesis is a well-established, two-stage process. The primary goal is to first construct the heterocyclic core and then activate it for derivatization.

Stage 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one

The foundational step is the formation of the quinazolinone ring. A common and efficient method is the cyclization of an appropriately substituted anthranilic acid derivative.

Rationale: The choice of starting material, 2-amino-4-methoxybenzoic acid, provides the necessary benzene ring with the pre-installed methoxy group at the correct position and the amine and carboxylic acid groups required for ring formation. Formamide serves as the source for the C2 carbon of the quinazoline ring.

Experimental Protocol: Synthesis of 7-Methoxyquinazolin-4(3H)-one

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxybenzoic acid (1 equivalent) and formamide (10-15 equivalents).

-

Reaction: Heat the mixture to 140-150 °C and maintain under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to approximately 90 °C and slowly add deionized water. Further cool to room temperature to allow the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-methoxyquinazolin-4(3H)-one.

Stage 2: Chlorination of 7-Methoxyquinazolin-4(3H)-one

This critical step converts the relatively inert quinazolinone into the highly reactive 4-chloroquinazoline intermediate. The choice of chlorinating agent is paramount for efficiency and yield. Phosphorus oxychloride (POCl₃) is the most common and effective reagent.

Causality and Mechanism: The reaction with POCl₃ is not a simple substitution. It proceeds through two distinct stages that can be controlled by temperature.[8]

-

Phosphorylation: At lower temperatures (< 25 °C), the quinazolinone oxygen attacks the phosphorus atom of POCl₃, forming phosphorylated intermediates. This initial reaction is base-catalyzed and requires careful temperature control to prevent the formation of undesired pseudo-dimers.[8]

-

Chloride Displacement: Upon heating to 70-90 °C, a chloride ion (Cl⁻) attacks the C4 position, displacing the phosphate group and yielding the final 4-chloroquinazoline product.[8] The reaction is driven by the formation of stable phosphate byproducts. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[9]

Experimental Protocol: Synthesis of this compound

-

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-methoxyquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should become a clear solution. Monitor completion by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Isolation: Cautiously pour the cooled residue onto crushed ice with vigorous stirring. The product will precipitate. Neutralize the solution to pH 7-8 with a base (e.g., dilute ammonia or sodium bicarbonate solution).[10]

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of 4-anilino-7-methoxyquinazoline derivatives.

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro group makes the quinazoline core highly susceptible to nucleophilic attack at the C4 position. This allows for the introduction of a wide array of substituents, most commonly substituted anilines, to generate libraries of potential drug candidates.[5][11]

Mechanism: The reaction proceeds via a classic SNAr mechanism. A nucleophile (e.g., the nitrogen of an aniline) attacks the electron-deficient C4 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The complex then re-aromatizes by expelling the chloride ion, resulting in the final substituted product. The reaction is often carried out in a polar solvent like isopropanol or ethanol at elevated temperatures.

Experimental Protocol: General Synthesis of 4-Anilino-7-methoxyquinazoline Derivatives

-

Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aniline (1.0-1.2 equivalents) in a suitable solvent (e.g., isopropanol, n-butanol).

-

Reaction: Heat the mixture to reflux for 4-12 hours. Monitor the reaction's progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, often an HCl salt, may precipitate directly from the solution.

-

Purification: Collect the solid by filtration. If necessary, the free base can be obtained by neutralizing the salt with a base (e.g., aqueous NaHCO₃) and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane). The final product can be purified by column chromatography or recrystallization.

Biological Evaluation: From Target Inhibition to Cellular Effects

Derivatives of 7-methoxyquinazoline are frequently evaluated for their ability to inhibit protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer.[12]

Mechanism of Action: Kinase Inhibition

Many 4-anilinoquinazoline derivatives function as ATP-competitive inhibitors of protein kinases like EGFR.[11] The quinazoline core acts as a scaffold that mimics the adenine ring of ATP, while the 4-anilino side chain extends into a hydrophobic pocket of the enzyme's active site, conferring potency and selectivity.[7] By blocking the binding of ATP, the inhibitor prevents the kinase from phosphorylating its downstream substrates, thereby halting the signaling cascade that drives cell proliferation and survival.[11]

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline analogs.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For 4-anilino-7-methoxyquinazolines, several key structural features influence activity:[6][11]

-

C4-Position: The substitution of the 4-chloro group with an anilino moiety is the most critical modification for potent kinase inhibitory activity.[11]

-

Aniline Ring: The nature and position of substituents on the aniline ring dramatically affect potency and selectivity against different kinases.

-

C6 and C7 Positions: Small, electron-donating groups like methoxy or ethoxy at these positions are often crucial for high-affinity binding to the ATP pocket of kinases like EGFR.[5]

Data Presentation: Comparative Inhibitory Activity

The efficacy of synthesized derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values.

| Compound ID | Target Kinase / Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Gefitinib | EGFR (Kinase) | 0.02 - 0.1 | [6] |

| Erlotinib | EGFR (Kinase) | < 0.1 | [13] |

| Derivative 7j | EGFR (Kinase) | 0.35 | [13] |

| Derivative 7 | MDA-MB-231 (Cell) | 0.9 | [6] |

| TS-41 | c-Met (Kinase) | 0.00026 | [14] |

| TS-41 | PC-9 (Cell) | 2.76 | [14] |

This table is a representative summary; values are highly dependent on assay conditions.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the enzymatic activity of a target kinase and the inhibitory potential of test compounds by quantifying the amount of ATP remaining after the kinase reaction.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup: In a 96-well or 384-well plate, add the diluted test compound, the target kinase enzyme, and a suitable peptide substrate in a kinase assay buffer.

-

Reaction Initiation: Add an ATP solution to all wells to start the kinase reaction. The concentration of ATP should be at or near its Km value for the specific enzyme.

-

Incubation: Incubate the plate at 30 °C for 60 minutes.

-

Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

-

Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition relative to controls and plot against compound concentration to determine the IC₅₀ value.[11]

Protocol 2: Cell Viability Assay (MTT or SRB Assay)

This assay determines the concentration of a compound required to inhibit cell growth by 50% (GI₅₀).

-

Cell Plating: Seed human cancer cells (e.g., A549, PC-9) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Staining (SRB Method):

-

Fix the cells with trichloroacetic acid (TCA).

-

Wash the plates with water and air dry.

-

Stain the cells with Sulforhodamine B (SRB) solution.

-

Wash away unbound dye with 1% acetic acid and air dry.

-

Solubilize the bound dye with a Tris base solution.

-

-

Data Analysis: Measure the absorbance at ~510 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ values by plotting viability against the logarithm of compound concentration.[5]

Caption: A typical workflow for the biological evaluation of novel quinazoline derivatives.

Conclusion

The this compound scaffold is a validated and highly valuable starting point for the development of targeted therapeutics. Its synthesis is robust and allows for extensive derivatization at the C4 position, enabling the exploration of vast chemical space. The biological evaluation of these derivatives, primarily as kinase inhibitors, has yielded multiple FDA-approved drugs and continues to be a fertile area of research.[2][7] A thorough understanding of the synthetic rationale, reaction mechanisms, and appropriate biological assays, as detailed in this guide, is essential for any researcher aiming to innovate in this field. The continued exploration of novel derivatives holds significant promise for discovering next-generation therapies for cancer and other diseases.

References

- Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Preprints.org.

- Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.

- Novel quinazoline derivatives: key pharmacological activities. AIMS Press.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.

- Quinazoline-based scaffolds used to design our target compounds. ResearchGate.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

- Chemistry and Pharmacology of Quinazoline Scaffolds-a review. ResearchGate.

- Custom Synthesis of 7-Methoxyquinazolin-4(1H)-one Derivatives: Expert Manufacturer Services. Autechacho.

- Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. The Royal Society of Chemistry.

- How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? Guidechem.

- A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. Benchchem.

- Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Nature.

- Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. MDPI.

- Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H). Google Patents.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.

- A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs. Benchchem.

- Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. PubMed.

- Structure activity relationship map of target compounds. ResearchGate.

- POCl3 chlorination of 4-quinazolones. PubMed.

- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.

- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate.

- POCl3 Chlorination of 4-Quinazolones. ResearchGate.

- Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed.

- How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride? ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-7-methoxyquinazoline: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-methoxyquinazoline is a key heterocyclic building block in medicinal chemistry and drug discovery. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds, including several approved anticancer agents. The presence of a reactive chlorine atom at the 4-position and a methoxy group at the 7-position provides a versatile platform for the synthesis of a diverse array of substituted quinazolines. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity, with a focus on its utility in the development of novel therapeutics.

Core Physical and Chemical Properties

Understanding the fundamental physical and chemical characteristics of this compound is crucial for its effective handling, storage, and application in synthetic chemistry.

Structural and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClN₂O | [1] |

| Molecular Weight | 194.62 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | General laboratory observation |

| CAS Number | 55496-52-1 | [1] |

| Density | 1.3 ± 0.1 g/cm³ | Predicted |

| Boiling Point | 323 °C at 760 mmHg | Predicted |

| Flash Point | 149.1 ± 22.3 °C | Predicted |

| Storage | Inert atmosphere, 2-8°C | [2] |

Chemical Structure:

Caption: Chemical structure of this compound.

Solubility Profile

Chemical Synthesis

The most common and efficient synthesis of this compound involves the chlorination of its corresponding 4-hydroxy precursor, 7-methoxyquinazolin-4(3H)-one. This transformation is a critical step in many synthetic routes targeting functionalized quinazolines.

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from 7-Methoxyquinazolin-4(3H)-one

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

7-Methoxyquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount if using SOCl₂)

-

Toluene or another suitable high-boiling solvent

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography (if necessary)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methoxyquinazolin-4(3H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃) or in a high-boiling solvent like toluene with an excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF.

-